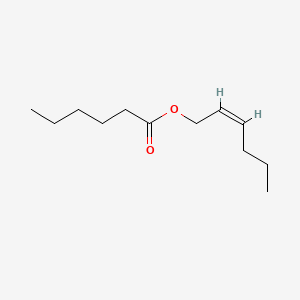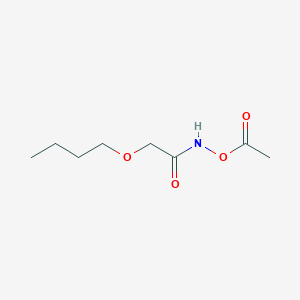
N-Acetoxy-2-butoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetoxy-2-butoxyacetamide is an organic compound that belongs to the class of acetoxy compounds These compounds are characterized by the presence of an acetoxy group, which is a functional group with the formula −OCOCH3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-butoxyacetamide typically involves the acetoxylation of 2-butoxyacetamide. One common method is the oxidative decarboxylation of aliphatic carboxylic acids, which entails the generation of a new C(sp3)–O bond. This reaction can be carried out using various oxidizing agents, such as lead(IV) acetate or through electrochemical methods .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as increased reaction throughput and improved space-time yield. The use of sustainable electrochemical protocols has also been explored to enhance the greenness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-butoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidative decarboxylation can yield acetoxy derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-Acetoxy-2-butoxyacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce acetoxy groups into molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-Acetoxy-2-butoxyacetamide involves its interaction with molecular targets and pathways within cells. The acetoxy group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetoxy-2-butoxyacetamide include other acetoxy derivatives, such as:
- 4-Acetoxy-2-azetidinone
- 3-Acetoxy-2-methylbenzamide
- 4-Acetoxy-N,N-dimethyltryptammonium
Uniqueness
This compound is unique due to its specific structure and the presence of both acetoxy and butoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[(2-butoxyacetyl)amino] acetate |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-12-6-8(11)9-13-7(2)10/h3-6H2,1-2H3,(H,9,11) |
InChI Key |
AZNAOBHIIDEOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)





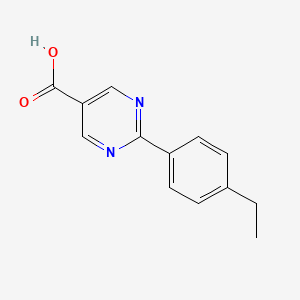
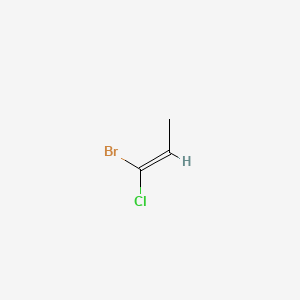

![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

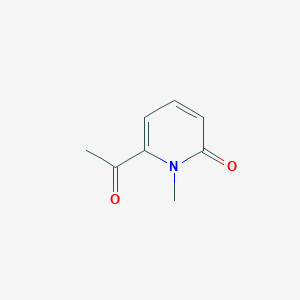
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
